molecular formula C9H24NO4P B1628960 Tripropylammonium dihydrogenphosphate CAS No. 35687-90-2

Tripropylammonium dihydrogenphosphate

Cat. No. B1628960
CAS RN: 35687-90-2
M. Wt: 241.27 g/mol
InChI Key: FEBXQZCZEKDGEZ-UHFFFAOYSA-N
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Description

Tripropylammonium dihydrogenphosphate is a substance with the EC Number: 433-700-3 and CAS Number: 35687-90-2 . It is used in various applications, including manufacturing, formulation, uses at industrial sites, uses by professional workers, and consumer uses .


Molecular Structure Analysis

The molecular structure of the tripropylammonium cation, a component of Tripropylammonium dihydrogenphosphate, has a molecular formula of C9H22N and an average mass of 144.277 Da .


Chemical Reactions Analysis

In a study on protic ionic liquids (PILs), a quantum chemical analysis was conducted on the structural and energetic characteristics of ion pairs that are most likely to be found in PILs, including tripropylammonium bis (trifluoromethanesulfonyl)imide (TPrA/TFSI) and tripropylammonium hydrogen sulfate (TPrA/HSO4) . The analysis involved determining the most active centers of the cation–anion interaction, modeling the structures of the possible ion pair configurations, and calculating the ion–ion interaction energies .

Safety And Hazards

Tripropylammonium dihydrogenphosphate is classified as Acute toxicity – category 4, with the hazard statement: H302 (Harmful if swallowed) . The safety data sheet for a related compound, Ammonium dihydrogen phosphate, suggests that it is not a hazardous substance or mixture .

properties

IUPAC Name

hydron;tripropylazanium;phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N.H3O4P/c1-4-7-10(8-5-2)9-6-3;1-5(2,3)4/h4-9H2,1-3H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBXQZCZEKDGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].CCC[NH+](CCC)CCC.[O-]P(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripropylammonium dihydrogenphosphate

CAS RN

35687-90-2
Record name 1-Propanamine, N,N-dipropyl-, phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35687-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripropylammonium dihydrogenphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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